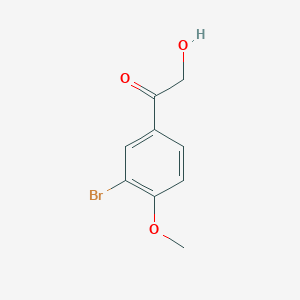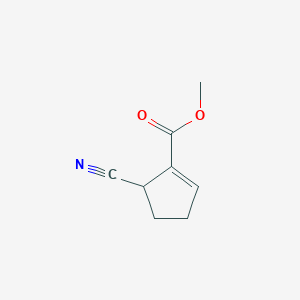
3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure substituted with an indole and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone typically involves multi-step organic reactionsThe final step involves the formation of the quinazolinone ring through cyclization reactions under specific conditions such as the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Strong acids or bases, such as sulfuric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce amino-substituted derivatives.
科学研究应用
3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone: shares structural similarities with other quinazolinone derivatives and indole-based compounds.
Quinazolinone Derivatives: These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Indole-Based Compounds: Indole derivatives are widely studied for their pharmacological activities and are found in many natural products and synthetic drugs.
Uniqueness
The uniqueness of this compound lies in its combined structural features of quinazolinone, indole, and nitrophenyl groups. This combination imparts unique chemical reactivity and potential biological activities that are not commonly found in other compounds.
属性
CAS 编号 |
88514-41-4 |
|---|---|
分子式 |
C23H16N4O3 |
分子量 |
396.4 g/mol |
IUPAC 名称 |
3-[[2-(3-nitrophenyl)-1H-indol-3-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H16N4O3/c28-23-18-9-2-3-10-20(18)24-14-26(23)13-19-17-8-1-4-11-21(17)25-22(19)15-6-5-7-16(12-15)27(29)30/h1-12,14,25H,13H2 |
InChI 键 |
NWYWKKLXUAHCOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)[N+](=O)[O-])CN4C=NC5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




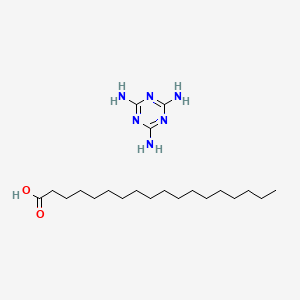
![sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B13777330.png)
![N,N-Diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate](/img/structure/B13777331.png)
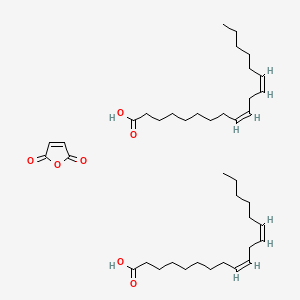
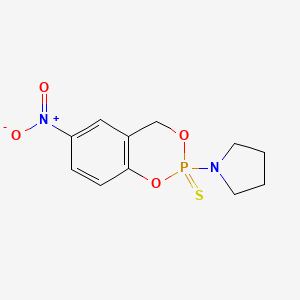
![7H-Benz[de]anthracen-7-one, 3,9-dichloro-](/img/structure/B13777355.png)
![(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone](/img/structure/B13777358.png)
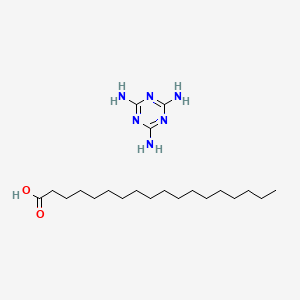
![[2,7-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,6-dihydropyrrolo[2,3-e]indol-8-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B13777371.png)
